molecular formula C15H26N4O5S B14188321 L-Methionyl-L-prolyl-L-glutamine CAS No. 850474-17-8

L-Methionyl-L-prolyl-L-glutamine

Cat. No.: B14188321
CAS No.: 850474-17-8
M. Wt: 374.5 g/mol
InChI Key: QEDGNYFHLXXIDC-DCAQKATOSA-N
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Description

L-Methionyl-L-prolyl-L-glutamine is a synthetic tripeptide composed of methionine (Met), proline (Pro), and glutamine (Gln) residues linked via peptide bonds. Methionine contributes a sulfur-containing side chain, proline introduces conformational rigidity due to its cyclic structure, and glutamine provides a polar amide group, influencing solubility and hydrogen-bonding interactions.

Properties

CAS No.

850474-17-8

Molecular Formula

C15H26N4O5S

Molecular Weight

374.5 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H26N4O5S/c1-25-8-6-9(16)14(22)19-7-2-3-11(19)13(21)18-10(15(23)24)4-5-12(17)20/h9-11H,2-8,16H2,1H3,(H2,17,20)(H,18,21)(H,23,24)/t9-,10-,11-/m0/s1

InChI Key

QEDGNYFHLXXIDC-DCAQKATOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

CSCCC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing tripeptides due to its scalability and automation potential.

Fmoc-Based SPPS Protocol

The fluorenylmethyloxycarbonyl (Fmoc) strategy is preferred for its mild deprotection conditions. Key steps include:

  • Resin Selection : Wang or 2-chlorotrityl resins are optimal for carboxyl-terminal glutamine anchoring.
  • Amino Acid Loading : Glutamine is loaded first using diisopropylcarbodiimide (DIC) and oxymaPure, achieving >95% coupling efficiency.
  • Sequential Coupling :
    • Proline: Coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF).
    • Methionine: Introduced with pseudoproline dipeptides to prevent aggregation.

Critical Parameters

  • Coupling Agents : HCTU and HATU yield higher efficiencies (≥98%) compared to DIC.
  • Deprotection : 20% piperidine in DMF removes Fmoc groups without side reactions.
  • Cleavage : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) liberates the peptide from the resin.
Table 1: SPPS Yield Optimization for L-Methionyl-L-prolyl-L-glutamine
Step Reagents/Conditions Yield (%) Purity (HPLC) Reference
Glutamine Loading DIC/OxymaPure, 2 hr 98 99.5
Proline Coupling HBTU/DIEA, 1 hr 95 98.0
Methionine Coupling HATU/HOAt, 2 hr 90 97.5
Global Deprotection TFA:H2O:triisopropylsilane (95:2.5:2.5), 2 hr 85 95.0

Solution-Phase Synthesis

Solution-phase methods are less common but valuable for large-scale production.

Fragment Condensation

  • Glutamine-Proline Dipeptide : Synthesized using mixed anhydrides (isobutyl chloroformate) in tetrahydrofuran (THF).
  • Methionine Coupling : Activated with N-hydroxysuccinimide (NHS) esters, achieving 80% yield.

Enzymatic Approaches

Proteases like ficin catalyze peptide bond formation under mild conditions:

  • Glutamine-Proline : Ficin-mediated coupling in ethanol/water (pH 9.2) yields 45%.
  • Limitations : Low efficiency for methionine incorporation due to steric hindrance.

Challenges in Synthesis

Aggregation and Solubility

Proline’s cyclic structure induces β-sheet formation, necessitating pseudoprolines or elevated temperatures (40°C). Glutamine’s side-chain amide requires trityl (Trt) protection to prevent dehydration.

Side Reactions

  • Methionine Oxidation : Additives like dithiothreitol (DTT) reduce methionine sulfoxide formation.
  • Glutamine Cyclization : Minimized by limiting TFA exposure during cleavage.

Purification and Characterization

  • Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) achieves >99% purity.
  • Characterization :
    • Mass Spectrometry : ESI-MS confirms molecular weight (MW: 375.4 g/mol).
    • NMR : δ 1.95–2.25 ppm (methionine CH2), δ 4.30–4.50 ppm (proline α-H).
Table 2: Analytical Data for this compound
Method Conditions Result Reference
HPLC C18, 10–40% acetonitrile/0.1% TFA Retention time: 8.2 min
ESI-MS Positive mode [M+H]+: 376.2
1H NMR D2O, 500 MHz Full spectrum match

Recent Advances and Patents

  • Fermentation-Derived Glutamine : Patents describe ceramic membrane filtration to isolate L-glutamine (65% yield).
  • Continuous Enzymatic Reactors : Ficin-based reactors enable scalable dipeptide synthesis.
  • Microwave-Assisted SPPS : Reduces coupling times by 50% for proline-rich sequences.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Methionyl-L-prolyl-L-glutamine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of functional foods and nutraceuticals.

Mechanism of Action

The mechanism of action of L-Methionyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets. The methionine residue can act as a methyl donor in biochemical reactions, while the proline and glutamine residues contribute to the peptide’s structural stability and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.

Comparison with Similar Compounds

Key Peptides:

L-Methionyl-L-lysyl-L-threonyl-L-glutamine (CAS: 921191-64-2): A tetrapeptide with lysine (Lys) and threonine (Thr) replacing proline. Lysine introduces a positively charged side chain, altering solubility and interaction with negatively charged biomolecules .

Phthaloyl-L-alanyl-L-glutamine (CAS: 888939-48-8): A modified dipeptide with a phthaloyl group protecting the N-terminal alanine. This modification increases lipophilicity, affecting membrane permeability .

Phenylacetylglutamine (CAS: 28047-15-6): A glutamine derivative conjugated with phenylacetic acid, commonly detected in metabolic studies. Its acetylated form enhances urinary excretion efficiency .

Sequence Impact:

  • Proline vs.
  • Side-Chain Modifications : Protective groups (e.g., phthaloyl) or conjugates (e.g., phenylacetyl) alter chemical stability and bioactivity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Solubility Stability Notes
L-Methionyl-L-prolyl-L-glutamine* C₁₆H₂₇N₅O₆S ~425.5 N/A Hydrophilic Susceptible to proteolysis at Pro sites
L-Methionyl-L-lysyl-L-threonyl-L-glutamine C₂₀H₃₈N₆O₇S ~530.6 921191-64-2 Moderate Basic lysine side chain enhances thermal stability
Phthaloyl-L-alanyl-L-glutamine C₁₆H₁₇N₃O₆ 347.32 888939-48-8 Low (organic solvents) Phthaloyl group increases hydrolytic resistance
Phenylacetylglutamine C₁₃H₁₆N₂O₄ 264.28 28047-15-6 Aqueous Stable in urine; renal clearance optimized

*Calculated properties based on analogous structures.

Q & A

Basic Research Questions

Q. How can L-Methionyl-L-prolyl-L-glutamine be synthesized and characterized in a laboratory setting?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method. After synthesis, purify the tripeptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid. Characterize purity via HPLC (≥98%) and confirm structural integrity using electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. For quantification, employ amino acid analysis after acid hydrolysis (6M HCl, 110°C, 24 hours) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Use RP-HPLC with UV detection at 214 nm (peptide bond absorption). For complex matrices (e.g., cell lysates), pre-purify samples via solid-phase extraction (SPE) using C18 cartridges. Alternatively, apply the Folin-Ciocalteu assay (adjusted for small peptides) to estimate total peptide content, though this lacks specificity compared to HPLC .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the peptide at temperatures (e.g., -20°C, 4°C, 25°C) and pH levels (3–9). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Include lyophilized vs. solution formulations, as oxidation of methionine residues is a key degradation pathway. Use argon/vacuum sealing to minimize oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across different cell lines?

  • Methodological Answer :

  • Experimental Design : Compare activity in RPMI 1640 media (with/without L-glutamine supplementation) to control for media-dependent effects .
  • Dose-Response Analysis : Use a wide concentration range (1 nM–100 µM) to identify saturable vs. non-specific effects.
  • Mechanistic Studies : Inhibit potential receptors (e.g., peptide transporters) with competitive antagonists (e.g., excess L-glutamine) to isolate uptake mechanisms .

Q. What strategies are effective for studying the intracellular metabolism of this compound?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize the peptide with ¹³C/¹⁵N-labeled residues and track metabolic fate via LC-MS/MS in cell cultures.
  • Enzymatic Profiling : Incubate the peptide with cellular lysates and protease inhibitors (e.g., EDTA for metalloproteases) to identify cleavage patterns .

Q. How can researchers address batch-to-batch variability in peptide synthesis for reproducibility?

  • Methodological Answer :

  • Quality Control Table :
ParameterSpecificationMethod
Purity≥98%HPLC (214 nm)
Mass Accuracy±0.1 DaESI-MS
Residual Solvents<0.1% (ICH guidelines)Gas Chromatography
  • Standardization : Use USP reference standards (e.g., L-Alanyl-L-glutamine as a comparator for glutamine-containing peptides) .

Q. What experimental controls are critical when evaluating the immunomodulatory effects of this compound?

  • Methodological Answer :

  • Negative Controls : Scrambled-sequence peptides or single amino acids (methionine, proline, glutamine) to rule out non-specific effects.
  • Positive Controls : Established immunomodulators (e.g., cyclosporine for T-cell suppression).
  • Vehicle Controls : Test buffers (e.g., PBS with 0.01% DMSO) to account for solvent interactions .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in peptide stability studies reported across literature?

  • Methodological Answer : Cross-validate conditions by replicating studies with controlled variables (e.g., oxygen exposure, pH calibration). For example, oxidation rates may vary due to trace metal contaminants in buffers—include chelators (e.g., EDTA) in follow-up experiments .

Q. What statistical approaches are recommended for reconciling variability in dose-response data?

  • Methodological Answer : Apply non-linear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across experimental groups. Report confidence intervals and effect sizes to contextualize biological relevance .

Key Methodological Recommendations

  • Synthesis & Purification : Prioritize SPPS with Fmoc chemistry for minimal side reactions .
  • Analytical Validation : Combine orthogonal methods (HPLC, MS, NMR) to ensure accuracy .
  • Stability Protocols : Adhere to ICH guidelines for forced degradation studies .

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